N-Didesmethyl Loperamide-d4
CAS No.:
Cat. No.: VC0199442
Molecular Formula: C₂₇H₂₅D₄ClN₂O₂
Molecular Weight: 453.01
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₇H₂₅D₄ClN₂O₂ |
|---|---|
| Molecular Weight | 453.01 |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
N-Didesmethyl Loperamide-d4 is a deuterium-labeled derivative of N-Didesmethyl Loperamide, containing four deuterium atoms in its structure. Its chemical identification parameters are summarized in Table 1.
Table 1: Chemical Identification Parameters of N-Didesmethyl Loperamide-d4
| Parameter | Value |
|---|---|
| CAS Number | 66164-06-5 (unlabeled) |
| Product Reference | TR-D441137 |
| Molecular Formula | C₂₇H₂₅D₄ClN₂O₂ |
| Molecular Weight | 453.02 g/mol |
| Accurate Mass | 452.22 |
| Alternative Names | 4-(4-Chlorophenyl)-4-hydroxy-a,a-diphenyl-1-piperidinebutanamide-d4; 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide-d4; R 21345-d4 |
The compound features a complex structure characterized by a piperidine ring substituted with a hydroxy group and a chlorophenyl moiety, along with a diphenylbutanamide backbone. The four deuterium atoms are incorporated into the butanamide chain, providing isotopic labeling for analytical purposes .
Relationship to Loperamide
Metabolic Pathway
N-Didesmethyl Loperamide-d4 is the deuterated analog of N-Didesmethyl Loperamide, which is itself a metabolite of the antidiarrheal drug loperamide. The metabolic pathway of loperamide involves sequential demethylation steps:
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Loperamide (parent compound)
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N-Desmethyl Loperamide (first demethylation)
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N-Didesmethyl Loperamide (second demethylation)
The deuterated version contains four deuterium atoms, making it valuable as an internal standard for quantitative analysis and metabolism studies of loperamide .
Structural Comparison
Table 2: Structural Comparison of Loperamide and Its Metabolites
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Loperamide | C₂₉H₃₃ClN₂O₂ | 477.04 | Contains N,N-dimethyl group |
| N-Desmethyl Loperamide | C₂₈H₃₁ClN₂O₂ | 463.01 | Contains N-monomethyl group |
| N-Didesmethyl Loperamide | C₂₇H₂₉ClN₂O₂ | 449.0 | Contains primary amide |
| N-Didesmethyl Loperamide-d4 | C₂₇H₂₅D₄ClN₂O₂ | 453.02 | Contains primary amide with 4 deuterium atoms |
The progressive demethylation from loperamide to N-didesmethyl loperamide represents an important metabolic pathway that affects the pharmacological properties of these compounds .
Pharmacological Properties
Receptor Binding Profile
N-Didesmethyl Loperamide, the non-deuterated counterpart of N-Didesmethyl Loperamide-d4, exhibits a distinctive pharmacological profile with high affinity for multiple receptors. The deuterated analog maintains these binding properties, making it valuable for receptor studies. Table 3 summarizes the receptor binding profile of N-Didesmethyl Loperamide.
Table 3: Receptor Binding Profile of N-Didesmethyl Loperamide
| Receptor | Ki Value (nM) | Affinity Level |
|---|---|---|
| μ-opiate | 0.6 | High |
| σ₁ | 0.8 | High |
| α₂ₐ | 1.0 | High |
| D₄ | 1.1 | High |
| H₂ | 1.7 | High |
| σ₂ | 1.9 | High |
| α₂ᶜ | 2.4 | High |
| H₁ | 4.2 | High |
| Serotonin transporter | 6.2 | High |
| α₂ᵇ | 7.0 | High |
| α₁ₐ | 9.9 | High |
| H₃ | 9.3 | High |
The compound displays particularly high affinity for μ-opiate receptors (Ki = 0.6 nM), which is consistent with its relationship to loperamide, a known μ-opioid receptor agonist .
Applications in Research
PET Imaging of P-glycoprotein Function
One of the most significant applications of N-Didesmethyl Loperamide and its derivatives is their use as radiotracers for imaging P-glycoprotein (P-gp) function with positron emission tomography (PET). P-gp is an important efflux transporter at the blood-brain barrier that limits the brain penetration of many drugs and xenobiotics.
Research has demonstrated that N-Didesmethyl Loperamide, when radiolabeled (e.g., with carbon-11), serves as an effective radiotracer for imaging brain P-gp function. In wild-type mice, brain uptake is very low due to P-gp-mediated efflux, but in P-gp knockout mice, brain uptake increases several-fold. Similar effects are observed when P-gp is pharmacologically inhibited in animals, demonstrating the compound's utility for assessing P-gp function .
Table 4: Brain Uptake of [¹¹C]N-Didesmethyl Loperamide in Different Models
| Model | Relative Brain Uptake | Notes |
|---|---|---|
| Wild-type mice | 1 (baseline) | Very low uptake due to P-gp efflux |
| P-gp knockout mice | ~3.5-fold (PET); >7-fold (ex vivo) | Increased uptake due to absence of P-gp |
| Monkey (baseline) | 1 (baseline) | Low uptake in normal conditions |
| Monkey (P-gp blocked) | >7-fold | Increased uptake with P-gp inhibition |
The deuterated analog, N-Didesmethyl Loperamide-d4, serves as an important standard in these studies, enabling precise quantification and metabolite analysis .
Metabolism and Pharmacokinetic Studies
N-Didesmethyl Loperamide-d4 is valuable as an internal standard for quantitative analysis of loperamide and its metabolites in biological matrices. The deuterium labeling provides a distinct mass signature, allowing for accurate quantification in complex biological samples without interference from endogenous compounds .
Synthesis and Production
| Hazard Category | Classification | Notes |
|---|---|---|
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child |
These classifications necessitate appropriate safety measures during handling and use of the compound .
Recommended Precautions
Based on the hazard classification, the following precautions are recommended when handling N-Didesmethyl Loperamide-d4:
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Use appropriate personal protective equipment, including gloves, eye protection, and laboratory coats
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Avoid ingestion, inhalation, and skin contact
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Work in well-ventilated areas or under a fume hood
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Store in tightly closed containers in a cool, dry place
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Avoid exposure for pregnant women or women trying to conceive
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Dispose of waste according to local regulations for hazardous materials
| Parameter | Specification |
|---|---|
| Purity | Typically >95% (HPLC) |
| Available Quantities | 25 mg standard size |
| Price Range | Approximately 2,353.00 € for 25 mg (as of 2019) |
| Storage Recommendations | Store in a cool, dry place; protect from light |
| Shelf Life | Limited; check expiry date before use |
| Regulatory Status | Research use only; controlled product in some jurisdictions |
The compound is classified as a controlled product in some jurisdictions, which may require additional documentation for purchase and import .
N-Didesmethyl Loperamide-d4 represents an important research tool in pharmaceutical and biomedical investigations. As a deuterated analog of a metabolite of loperamide, it provides valuable capabilities for analytical chemistry, pharmacokinetic studies, and imaging applications. Its primary significance lies in its application as a reference standard for quantitative analysis and as a precursor for developing radiotracers for PET imaging of P-glycoprotein function.
The compound's pharmacological profile, featuring high affinity for μ-opioid and other receptors, coupled with its structural relationship to loperamide, makes it particularly useful for understanding the metabolism and pharmacokinetics of this widely used antidiarrheal medication. Despite its research value, the hazard classifications associated with N-Didesmethyl Loperamide-d4 necessitate careful handling and appropriate safety precautions.
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